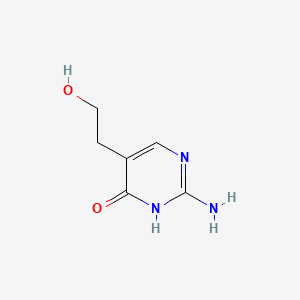

2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-5-(2-hydroxyethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c7-6-8-3-4(1-2-10)5(11)9-6/h3,10H,1-2H2,(H3,7,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSOSGJQIFLDIGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=N1)N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40189863 | |

| Record name | 4(1H)-Pyrimidinone, 2-amino-5-(2-hydroxyethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36324-02-4 | |

| Record name | 4(1H)-Pyrimidinone, 2-amino-5-(2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036324024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC528418 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(1H)-Pyrimidinone, 2-amino-5-(2-hydroxyethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 5 2 Hydroxyethyl Pyrimidin 4 Ol Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. One-dimensional (1D) and two-dimensional (2D) NMR experiments offer insights into the chemical environment of individual nuclei and their connectivity.

¹H NMR (Proton NMR) provides information about the number, type, and connectivity of hydrogen atoms in a molecule. In a typical ¹H NMR spectrum of a pyrimidine (B1678525) derivative, distinct signals are expected for the aromatic proton on the pyrimidine ring, the protons of the hydroxyethyl (B10761427) side chain, and the amino group protons. semanticscholar.org The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the pyrimidine ring proton is typically observed in the aromatic region of the spectrum. The methylene (B1212753) protons of the hydroxyethyl group adjacent to the pyrimidine ring and those adjacent to the hydroxyl group will exhibit characteristic splitting patterns (e.g., triplets) due to coupling with neighboring protons.

¹³C NMR (Carbon-13 NMR) reveals the different carbon environments within the molecule. The pyrimidine ring itself will show distinct signals for its carbon atoms, with their chemical shifts indicating their position relative to the nitrogen atoms and substituents. nih.gov The carbons of the hydroxyethyl side chain will appear in the aliphatic region of the spectrum. The number of unique carbon signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule, providing a valuable tool for confirming the molecular structure.

Illustrative ¹H and ¹³C NMR Data for a Substituted Pyrimidine Analogue:

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrimidine C-H | 7.60 | 92.9 - 117.3 |

| Pyrimidine C-NH₂ | - | 155.0 - 157.9 |

| Pyrimidine C-OH | - | 161.4 - 164.8 |

| Pyrimidine C-CH₂ | - | 149.2 - 156.6 |

| -CH₂-CH₂OH | 3.5 - 4.0 | 58.0 - 62.0 |

| -CH₂-CH₂OH | 2.5 - 3.0 | 30.0 - 35.0 |

| -NH₂ | 5.0 - 5.3 | - |

| -OH | Variable | - |

Note: The chemical shift values are approximate and can vary based on the solvent and specific analogue structure. semanticscholar.orgresearchgate.net

While 1D NMR provides fundamental information, 2D NMR techniques are indispensable for unambiguously assigning signals and determining the complete connectivity of a molecule. wikipedia.orglibretexts.org

COSY (Correlation Spectroscopy) is a homonuclear correlation experiment that reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are spin-coupled, typically through two or three bonds. For "2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol," COSY would confirm the connectivity within the hydroxyethyl side chain, showing a correlation between the two methylene groups.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) are heteronuclear correlation experiments that identify direct one-bond carbon-hydrogen (¹³C-¹H) connections. sdsu.edulibretexts.org Each cross-peak in an HMQC or HSQC spectrum links a proton signal to the signal of the carbon atom it is directly attached to. This is crucial for assigning the carbon signals based on the already assigned proton signals.

Summary of 2D NMR Applications:

| Technique | Correlation | Information Gained |

| COSY | ¹H - ¹H | Identifies adjacent protons, confirming bonding sequences. sdsu.edu |

| HMQC/HSQC | ¹H - ¹³C (one bond) | Directly links protons to their attached carbons. libretexts.org |

| HMBC | ¹H - ¹³C (multiple bonds) | Establishes connectivity across the molecule, linking different fragments. youtube.com |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can aid in structural elucidation.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy, allowing for the determination of the exact molecular formula of a compound. researchgate.net By comparing the experimentally measured exact mass to the calculated masses of potential molecular formulas, the elemental composition can be unambiguously determined. For "this compound" (C₆H₉N₃O₂), HRMS would provide a measured mass that is very close to its calculated exact mass of 155.0695.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like pyrimidine derivatives. nih.gov ESI-MS typically produces protonated molecules [M+H]⁺ or other adducts, providing clear information about the molecular weight. nih.gov Tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ ion is fragmented, can reveal characteristic fragmentation patterns. The fragmentation of the pyrimidine ring and the loss of the hydroxyethyl side chain can provide valuable structural information. sapub.org

Expected Fragmentation Pathways in ESI-MS/MS:

Loss of H₂O: Dehydration from the hydroxyethyl group.

Loss of C₂H₄O: Cleavage of the hydroxyethyl side chain.

Cleavage of the pyrimidine ring: Characteristic fragmentation of the heterocyclic core.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the functional groups present in the molecule.

For "this compound," the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

Characteristic IR Absorption Bands:

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3200 - 3600 (broad) |

| N-H (amino) | Stretching | 3100 - 3500 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=O (pyrimidinone) | Stretching | 1650 - 1700 |

| C=C, C=N (ring) | Stretching | 1500 - 1650 |

| C-O (hydroxyl) | Stretching | 1050 - 1250 |

The presence and position of these bands provide strong evidence for the presence of the key functional groups within the molecule, complementing the data obtained from NMR and MS. researchgate.net

Advanced Chromatographic Methods for Purity Assessment and Isolation

The characterization and quality control of synthetic heterocyclic compounds like this compound and its analogues rely heavily on advanced chromatographic techniques. These methods are indispensable for separating complex mixtures, quantifying components, monitoring reaction progress, and ensuring the final product's purity.

High-Performance Liquid Chromatography (HPLC) for Compound Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pyrimidine derivatives due to its high resolution and sensitivity. researchgate.netresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode employed for these compounds, separating molecules based on their hydrophobicity. researchgate.netnih.gov

In a typical RP-HPLC setup for analyzing 2-aminopyrimidine (B69317) analogues, a nonpolar stationary phase, such as silica (B1680970) gel functionalized with C8 or C18 alkyl chains, is used. researchgate.net The mobile phase generally consists of a mixture of water and a miscible organic solvent, often acetonitrile (B52724) or methanol, with acidic modifiers like trifluoroacetic acid or sulfuric acid sometimes added to improve peak shape and resolution. researchgate.netsielc.com Elution can be performed in either an isocratic mode (constant mobile phase composition) or a gradient mode (composition changes over time) to achieve optimal separation. researchgate.net

Quantification is typically achieved using a UV detector, as pyrimidine rings exhibit strong absorbance in the UV spectrum, usually around 220-265 nm. sielc.com The purity of a sample is determined by integrating the peak area of the target compound relative to the total area of all observed peaks. For a compound to be considered pure, it should ideally present as a single, sharp peak with a stable retention time. All reported compounds in many studies are expected to be over 95% pure by HPLC analysis. nih.gov

Table 1: Typical RP-HPLC Parameters for the Analysis of Pyrimidine Derivatives

| Parameter | Common Conditions | Purpose |

|---|---|---|

| Stationary Phase | C18 or C8 silica gel (5 µm particle size) | Provides a nonpolar surface for hydrophobic interactions. |

| Column Dimensions | 4.6 x 150 mm or 4.6 x 250 mm | Standard analytical column sizes. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures | Elutes compounds based on polarity. |

| Modifier | 0.05-0.1% Trifluoroacetic Acid (TFA) or Sulfuric Acid | Improves peak shape by suppressing ionization. |

| Elution Mode | Isocratic or Gradient | Isocratic for simple mixtures; Gradient for complex samples with varying polarities. |

| Flow Rate | 1.0 - 1.5 mL/min | Typical analytical flow rate for standard columns. researchgate.net |

| Detection | UV Absorbance at 220 nm or 265 nm | Pyrimidine ring system allows for sensitive UV detection. sielc.com |

| Injection Volume | 1 - 20 µL | Standard sample injection volume. |

Thin Layer Chromatography (TLC) in Reaction Monitoring and Purity Verification

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and widely used technique for the qualitative analysis of pyrimidine derivatives. sci-hub.selibretexts.org It is particularly valuable for monitoring the progress of a chemical reaction by observing the consumption of starting materials and the formation of products. libretexts.orgchemistryhall.com Purity can also be quickly assessed by the presence of a single spot for the desired compound. sci-hub.se

For 2-aminopyrimidine analogues, the stationary phase is typically silica gel coated on a plate of glass, plastic, or aluminum. sci-hub.senih.gov A small amount of the sample is spotted near the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent system (the mobile phase). The solvent moves up the plate by capillary action, separating the components of the sample based on their differential partitioning between the stationary and mobile phases. chemistryhall.com

The choice of eluent is critical for achieving good separation. A mixture of a nonpolar solvent (like hexane (B92381) or chloroform) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is common. nih.govnih.gov The polarity of the solvent system is adjusted to achieve a retention factor (Rf) for the target compound ideally between 0.2 and 0.8. chemistryhall.com Visualization of the separated spots is often accomplished by using a UV lamp, as the heterocyclic rings are typically UV-active. sci-hub.se

Table 2: Example TLC Systems for Monitoring 2-Aminopyrimidine Analogue Synthesis

| Stationary Phase | Mobile Phase (Eluent System) | Rf Value Example | Application |

|---|---|---|---|

| Silica Gel 60 F254 | Hexane : Ethyl Acetate (7:3) | 0.34 for a 2-amino-4-chloro-6-alkoxypyrimidine derivative nih.gov | Reaction Monitoring |

| Silica Gel | Chloroform : Methanol (9:1) | Varies (Analyte Dependent) | Purity Assessment |

| Silica Gel 60 F254 | Dichloromethane (B109758) : Methanol (6:1) | Varies (Analyte Dependent) sci-hub.se | Reaction Monitoring |

X-ray Crystallography for Solid-State Structure Determination and Conformation

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For analogues of this compound, this technique provides unambiguous proof of structure, including the exact connectivity of atoms, bond lengths, bond angles, and torsional angles. nih.govnih.gov This information is crucial for understanding the molecule's conformation and its potential intermolecular interactions in the solid state, such as hydrogen bonding.

The process involves growing a high-quality single crystal of the compound, which can be a challenging step. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, and the intensities and positions of these spots are collected. This diffraction data is then used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined. mdpi.com

For pyrimidine derivatives, X-ray crystallography can confirm the tautomeric form present in the solid state (e.g., the -ol vs. -one form) and reveal the planarity of the pyrimidine ring. nih.gov It also elucidates the orientation of substituents and the network of intermolecular hydrogen bonds, which often involve the amino groups and hydroxyl functionalities, governing the crystal packing. researchgate.net While specific crystallographic data for this compound is not publicly available, analysis of closely related structures provides insight into the expected molecular geometry. nih.govnih.gov

Table 3: Representative Crystallographic Data for a Substituted Pyrimidine Analogue This table presents example data that would be determined in a typical X-ray crystallography study of a heterocyclic compound, as specific data for the title compound is not available.

| Parameter | Example Value | Information Provided |

|---|---|---|

| Crystal System | Triclinic | The basic symmetry of the crystal lattice. mdpi.comresearchgate.net |

| Space Group | P-1 | The specific symmetry elements within the unit cell. mdpi.comresearchgate.net |

| Unit Cell Dimensions | a = 7.7 Å, b = 8.7 Å, c = 11.6 Åα = 96.7°, β = 100.0°, γ = 112.5° | The dimensions and angles of the repeating unit of the crystal. researchgate.net |

| Bond Length (C=N) | ~1.34 Å | The distance between doubly bonded carbon and nitrogen atoms in the ring. |

| Bond Length (C-NH2) | ~1.36 Å | The distance between a ring carbon and the exocyclic amino nitrogen. |

| Bond Angle (N-C-N) | ~115° | The angle between atoms within the pyrimidine ring. |

| Hydrogen Bonds | N-H···O, N-H···N | Describes non-covalent interactions that stabilize the crystal structure. researchgate.net |

Computational and Theoretical Studies of 2 Amino 5 2 Hydroxyethyl Pyrimidin 4 Ol and Pyrimidinol Systems

Quantum Chemical Calculations for Mechanistic Insights and Reaction Pathways

Quantum chemical calculations, particularly those based on quantum mechanics, are fundamental to understanding the reactivity and formation of pyrimidine (B1678525) derivatives. These methods model the electronic structure of molecules to predict their behavior in chemical reactions.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. ijcce.ac.irsamipubco.com It has proven invaluable for elucidating the mechanisms of pyrimidine synthesis. DFT calculations can map out the entire reaction pathway for the formation of a pyrimidine ring, identifying intermediates, transition states, and the associated energy changes. science.org.ge For instance, in a typical synthesis involving the condensation of a three-carbon component with an amidine-containing molecule, DFT can model the bond-forming and ring-closing steps. mdpi.com

Researchers use DFT to calculate activation energies (ΔE#) and reaction energies (ΔE) for each step. A model of pyrimidine synthesis might start with the interaction of malonaldehyde with urea (B33335), proceeding through an enolic intermediate. science.org.ge The subsequent cyclization and dehydration steps to form the pyrimidine ring are also modeled. science.org.ge The calculations reveal that the final ring-closing step is often a highly exothermic process, indicating a thermodynamically favorable reaction. science.org.ge By analyzing the electron distribution and molecular orbitals, DFT studies can explain the regioselectivity and reactivity of different positions on the pyrimidine ring, which is crucial for designing syntheses of substituted pyrimidines like 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol. samipubco.comechemcom.com

Table 1: Key Parameters from DFT Calculations in Pyrimidine Synthesis

| Parameter | Description | Significance |

| Activation Energy (ΔE#) | The energy barrier that must be overcome for a reaction to occur. | Determines the rate of a reaction step. Lower activation energy implies a faster reaction. |

| Reaction Energy (ΔE) | The net energy change during a reaction step (products vs. reactants). | Indicates whether a step is exothermic (releases energy, negative ΔE) or endothermic (absorbs energy, positive ΔE). |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A smaller gap generally indicates higher chemical reactivity. researchgate.net |

| Atomic Charges | The distribution of electron density among the atoms in a molecule. | Helps identify nucleophilic and electrophilic centers, predicting how molecules will interact. samipubco.comscience.org.ge |

Computational methods are essential for analyzing the thermodynamic and kinetic aspects of pyrimidinol systems. Pyrimidinols, including this compound, can exist in different tautomeric forms (e.g., keto-enol tautomerism). Thermodynamic calculations can predict the relative stability of these isomers. For example, studies on related heterocyclic systems like triazolo pyrimidines have shown that the relative stability of isomers can be significantly influenced by factors such as intramolecular hydrogen bonding and solvent effects. jchemrev.com

By calculating the Gibbs free energy difference between isomers, researchers can determine their equilibrium concentrations under specific conditions. jchemrev.com Kinetic analysis involves calculating the energy barriers for the conversion between these isomers. A high energy barrier would suggest that the isomers, once formed, are slow to interconvert. These computational insights are critical for understanding which tautomeric form of this compound is likely to predominate and participate in biological interactions. jchemrev.com

Molecular Docking and Virtual Screening Approaches for Structural Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govtandfonline.com This method is central to drug discovery and helps in understanding the structural basis of molecular recognition. For pyrimidine derivatives, docking studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. tandfonline.commdpi.comnih.gov

Virtual screening uses docking-based methods to screen large libraries of compounds against a biological target. nih.govresearchgate.net In the context of this compound, this approach could be used to identify potential protein targets by computationally "docking" the molecule into the binding sites of numerous proteins. The results are scored based on binding affinity, allowing researchers to prioritize targets for further experimental investigation. mdpi.comresearchgate.net Successful docking requires accurate representation of both the ligand and the protein, and the validation of docking protocols is often confirmed by comparing the docked pose of a known ligand to its orientation in an experimentally determined crystal structure. mdpi.com

Table 2: Common Interactions Analyzed in Molecular Docking Studies

| Interaction Type | Description | Importance for Pyrimidinols |

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like O or N) and another nearby electronegative atom. | The amino (-NH2), hydroxyl (-OH), and keto (C=O) groups of this compound are potent hydrogen bond donors and acceptors. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | The pyrimidine ring itself can engage in hydrophobic interactions with nonpolar amino acid residues in a protein's binding pocket. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The aromatic pyrimidine ring can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan. |

| π-Alkyl Interactions | A noncovalent interaction between a π system (like the pyrimidine ring) and an alkyl group. | Contributes to the overall binding affinity and specificity. tandfonline.com |

Molecular Dynamics Simulations and Conformational Analysis of Pyrimidine Motifs

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. researchgate.netnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and the stability of interactions. nih.gov

For a system containing this compound bound to a protein, an MD simulation could reveal:

Conformational Flexibility: How the molecule and the protein's binding site adapt to each other. The hydroxyethyl (B10761427) side chain, in particular, has rotational freedom that can be explored through MD.

Stability of Interactions: Whether the hydrogen bonds and other interactions predicted by docking are stable over time. nih.gov

Role of Water: The influence of surrounding water molecules on the binding event, such as the formation of water-mediated hydrogen bonds. nih.gov

Principal Component Analysis (PCA) of the MD trajectory can identify the major collective motions in the system, providing insights into the functional dynamics of the protein-ligand complex. nih.gov

Free Energy Perturbation (FEP) Simulations for Substituent Effects on Molecular Properties

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the difference in free energy between two related molecular states. wikipedia.org It is often employed to predict how a small chemical modification—such as changing a substituent on a molecule—affects its binding affinity to a protein or its solvation free energy. umn.eduacs.orgnih.gov

For this compound, FEP could be used to predict the effect of:

Modifying the hydroxyethyl side chain (e.g., changing its length or replacing the hydroxyl group).

Substituting the amino group with other functional groups.

These predictions can guide synthetic chemistry efforts by prioritizing modifications that are most likely to improve a desired property, such as binding affinity. nih.gov FEP calculations are computationally intensive but provide some of the most accurate predictions of relative free energies currently available. wikipedia.org

Prediction of Spectroscopic Properties from First Principles

Quantum chemical methods can predict various spectroscopic properties from first principles, meaning from fundamental physical constants without empirical data. scilit.comrsc.org These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

For this compound, theoretical calculations can provide:

NMR Spectra: The chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to aid in structure elucidation and assignment of signals. nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) are commonly used for this purpose. nih.gov

Infrared (IR) Spectra: The vibrational frequencies and intensities can be computed to help assign the peaks in an experimental IR spectrum to specific molecular vibrations, such as the stretching of C=O, N-H, and O-H bonds. ijcce.ac.irplu.mx

UV-Visible Spectra: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, corresponding to the absorption of light in the UV-visible range. jchemrev.comrsc.org This helps in understanding the photophysical properties of the compound.

Comparing the theoretically predicted spectra with experimental results provides a powerful method for structural verification. nih.govplu.mx

Structure Activity Relationship Sar Studies of Pyrimidinol Derivatives

Impact of Substitution Patterns on the Pyrimidine (B1678525) Ring: Electronic and Steric Properties

The electronic and steric properties of the pyrimidine ring are significantly influenced by the nature and position of its substituents. These modifications can alter the electron density distribution within the aromatic system, affecting the molecule's reactivity and interaction with biological targets.

The reactivity of the pyrimidine core is highly dependent on the electronic nature of the substituents at the C-2, C-4, and C-5 positions.

C-2 and C-4 Positions: The introduction of electron-donating groups (EDGs) at these positions generally increases the electron density of the ring, which can influence its susceptibility to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) decrease the ring's electron density, making it more prone to nucleophilic attack. For instance, studies on 2-sulfonylpyrimidines have shown that strong electron-donating groups like -NH2 and -OMe can significantly decrease reactivity towards nucleophiles, while strong electron-withdrawing groups enhance it. nih.govacs.org

C-5 Position: Substitution at the C-5 position also plays a crucial role in modulating molecular reactivity. The introduction of various functional groups at this position can alter the molecule's electronic profile and steric hindrance, thereby influencing its interaction with biological targets. mostwiedzy.plresearchgate.net For example, in a series of 4,6-disubstituted pyrimidine derivatives, the electronic nature of substituents at these positions, including chloro and amino groups, demonstrated a complex interplay affecting the molecule's reactivity in electrophilic nitrosation reactions. csu.edu.auresearchgate.netresearchgate.net

The following table summarizes the general effects of substituents on pyrimidine ring reactivity:

The exocyclic amino group at the C-2 position is a key determinant of the chemical and biological properties of pyrimidine derivatives. Its presence significantly increases the electron density of the pyrimidine ring through resonance, making the ring more susceptible to electrophilic substitution and influencing its hydrogen bonding capabilities.

Research has shown that the introduction of an amino group at the C-2 position can lead to a lengthening of the adjacent C-N ring bonds. scispace.com This structural change is indicative of the strong electron-donating nature of the amino group. The C2-amino group is a privileged structural motif found in many bioactive molecules, and its direct functionalization is a significant area of research in synthetic chemistry. researchgate.net The hydrogen bonding capacity of the exocyclic amino group is also critical for molecular recognition and binding to biological targets. nih.gov

The 2-hydroxyethyl group at the C-5 position introduces a flexible side chain that can significantly impact the molecule's conformational flexibility and its ability to form hydrogen bonds. This moiety can adopt various conformations, allowing it to interact favorably with different binding pockets in biological targets.

The hydroxyl group of the hydroxyethyl (B10761427) moiety can act as both a hydrogen bond donor and acceptor, contributing to the molecule's binding affinity and specificity. The flexibility of the ethyl linker allows the hydroxyl group to orient itself optimally for interaction with receptor sites. Studies on related acyclonucleosides have shown that the length and nature of such C-5 substituents are critical for their interaction with enzymes like thymidine (B127349) kinase. nih.gov

Bioisosteric Replacements within the Pyrimidinol Scaffold and Their Physicochemical Impact

Bioisosteric replacement is a widely used strategy in drug design to modify the physicochemical properties of a lead compound while retaining its biological activity. nih.govresearchgate.net In the context of the pyrimidinol scaffold, this involves replacing specific functional groups with others that have similar steric and electronic characteristics.

The following table provides examples of common bioisosteric replacements and their potential impact on physicochemical properties:

Modulation of Molecular Interactions through Targeted Structural Modifications

Targeted structural modifications of the pyrimidinol scaffold are crucial for fine-tuning its interactions with biological targets. These modifications can be designed to enhance binding affinity, improve selectivity, and optimize pharmacokinetic properties.

Key strategies for modulating molecular interactions include:

Introduction of Hydrogen Bond Donors and Acceptors: The strategic placement of groups capable of forming hydrogen bonds can significantly enhance binding affinity and specificity. nih.gov

Alteration of Lipophilicity: Modifying the lipophilicity of the molecule can improve its ability to cross cell membranes and reach its target. This can be achieved by introducing or removing lipophilic or hydrophilic groups.

Conformational Restriction: Introducing rigid structural elements can lock the molecule into a specific conformation that is optimal for binding, thereby increasing affinity and selectivity.

Scaffold Hopping: Replacing the pyrimidine core with another heterocyclic system while maintaining the key pharmacophoric elements can lead to the discovery of novel compounds with improved properties. nih.gov

Exploration of Privileged Pyrimidine Scaffolds in Chemical Space

The pyrimidine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds, including natural products and synthetic drugs. acs.orgresearchgate.net Its versatile chemical nature allows for diverse substitutions, enabling the exploration of a vast chemical space to identify novel therapeutic agents. acs.orgnih.gov

The exploration of pyrimidine-based chemical space often involves diversity-oriented synthesis (DOS), where libraries of structurally diverse compounds are created from a common pyrimidine core. researchgate.netnih.govacs.org This approach allows for the systematic investigation of structure-activity relationships and the identification of compounds with desired biological activities. The pyrimidine scaffold's ability to serve as a template for generating libraries of compounds with diverse three-dimensional structures makes it a valuable tool in drug discovery.

Molecular Interactions and Supramolecular Chemistry of Pyrimidine Analogues

Hydrogen Bonding Networks in Pyrimidinol Systems and Their Influence on Self-Assembly

Hydrogen bonding is a paramount force in directing the self-assembly of pyrimidinol systems. The pyrimidinone core, with its amine and hydroxyl substituents, provides a rich arrangement of hydrogen bond donors and acceptors, predisposing these molecules to form predictable and robust intermolecular connections. mdpi.com These interactions are not confined to the solid state; they are persistent and formative in solution, guiding the initial stages of crystallization. mdpi.com

The primary and most energetically significant interaction observed is the N–H···O hydrogen bond, which can have an average energy of approximately -16.55 kcal mol⁻¹. mdpi.com This is often complemented by weaker C–H···O interactions, averaging around -6.48 kcal mol⁻¹. mdpi.com In many pyrimidinone structures, a distinct feature is the formation of a dimer through a double hydrogen bond involving the pyrimidinone core, a motif that is often the first step in the self-assembly process in solution. mdpi.com This initial dimer formation can account for a significant portion, around 19%, of the total crystal formation energy. mdpi.com

Table 1: Common Hydrogen Bond Interactions in Pyrimidinol Systems

| Donor | Acceptor | Interaction Type | Average Energy (kcal mol⁻¹) |

| N-H | O | Strong | -16.55 mdpi.com |

| O-H | N | Strong | Varies |

| O-H | O | Strong | Varies |

| C-H | O | Weak | -6.48 mdpi.com |

Note: The energies can vary significantly based on the specific molecular and crystalline environment.

Pi-Stacking Interactions and Aromatic Stacking Phenomena in Pyrimidine (B1678525) Crystal Structures

Alongside hydrogen bonding, π-stacking interactions are a significant non-covalent force contributing to the stability and packing of pyrimidine crystal structures. These interactions arise from the attractive forces between the electron-rich π-systems of adjacent aromatic rings. The self-stacking tendency of pyrimidine bases is generally considered weaker than that of purine (B94841) bases like adenine (B156593) and guanine. nih.gov

In the crystal structures of pyrimidine derivatives, a parallel-displaced geometry is often preferred over a face-to-face (sandwich) configuration. mdpi.comresearchgate.net This preference is not primarily driven by electrostatics, as once thought, but by a delicate balance between stabilizing dispersion forces and destabilizing Pauli repulsion at short ranges. mdpi.commdpi.com The optimal arrangement maximizes attractive van der Waals interactions while minimizing repulsive overlap. mdpi.com

The geometric parameters of these interactions can be characterized by the centroid-centroid distance, the angle between the ring normal and the centroid-centroid vector, and the horizontal displacement of the rings. For instance, in some pyrimidine-containing co-crystals, π–π stacking interactions have been observed with centroid-centroid distances around 3.79 Å to 4.03 Å. rsc.orgnih.gov

Table 2: Examples of Pi-Stacking Parameters in Pyrimidine-Containing Crystal Structures

| Compound Type | Geometry | Centroid-Centroid Distance (Å) | Key Observation |

| 1,2,4-triazolo[1,5-a]pyrimidine | Parallel-displaced | 3.7910 (8) rsc.org | Forms oblique stacks along the a-axis. rsc.org |

| Dihydropyrimidine derivative | Parallel-displaced | 4.03 (6) nih.gov | Strong interactions between phenyl moieties. nih.gov |

| Fumaric acid co-crystal | Weak π–π stacking | Not specified | Contributes to a 3D supramolecular network. mdpi.com |

Supramolecular Self-Assembly Mechanisms of Pyrimidine Derivatives

The self-assembly of pyrimidine derivatives into ordered supramolecular structures is a hierarchical process driven by a combination of non-covalent interactions. nih.govnih.gov The specific mechanism is highly dependent on the molecular design, including the nature of substituents, and external conditions like solvent and concentration. acs.orgresearchgate.net

For amphiphilic pyrimidine derivatives, which possess both hydrophilic and hydrophobic regions, self-assembly in aqueous media typically leads to the formation of nano-aggregates. mdpi.com Above a specific concentration, known as the critical aggregation concentration (CAC), these molecules spontaneously organize to minimize the unfavorable interactions between their hydrophobic tails and water, forming structures like micelles or vesicles. mdpi.com The size and charge of these aggregates are influenced by the length of the hydrophobic alkyl chains; longer chains generally lead to the formation of larger aggregates. mdpi.com

In other systems, particularly those involving nucleoside analogues, the assembly process can be far more intricate, leading to complex, aesthetically appealing superstructures. mdpi.com For example, pyrimido[4,5-d]pyrimidine (B13093195) nucleosides have been observed to self-assemble into flower-shaped microstructures. mdpi.com This process is hierarchical:

Molecular Recognition: Individual molecules first interact through specific hydrogen bonding patterns, such as reverse Watson-Crick base pairing, forming initial dimers or small aggregates. mdpi.com

Primary Assembly: These initial units then assemble into primary nanostructures like fibers or sheets, guided by the propagation of hydrogen bond networks and π-stacking interactions. mdpi.com

Secondary/Tertiary Assembly: Finally, these primary structures organize into the final, complex morphology. In the case of the "microflowers," this involves the blooming of buds into petal-like sheets. mdpi.com

Host-Guest Complexation with Pyrimidine-Based Motifs and Their Applications

The specific and directional nature of the functional groups on the pyrimidine ring makes it an excellent motif for host-guest chemistry. mdpi.com Pyrimidine-based hosts can form well-defined complexes with guest molecules through a network of non-covalent interactions, primarily hydrogen bonding. The arrangement of hydrogen bond donors and acceptors on the pyrimidine ring allows for predictable molecular recognition events.

For instance, ureidopyrimidine derivatives featuring an acceptor-donor-acceptor (ADA) hydrogen bonding pattern can effectively bind with guests that present a complementary donor-acceptor-donor (DAD) array, such as 2,6-diaminopyridine. This interaction leads to the formation of a stable host-guest complex stabilized by three parallel hydrogen bonds. The introduction of additional heteroatoms into the host structure can create further weak interactions, potentially strengthening the binding and altering the conformational equilibrium of the complex.

The applications of supramolecular systems based on host-guest interactions are extensive and rapidly growing, particularly in the biomedical field. mdpi.com While specific applications for 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol-based hosts are not detailed, the principles extend to the broader class of pyrimidine derivatives. Key application areas include:

Drug Delivery: Pyrimidine-containing supramolecular assemblies, such as micelles or vesicles formed through host-guest interactions, can encapsulate therapeutic agents. mdpi.comnih.gov These nanocarriers can improve the solubility of poorly soluble drugs and potentially offer targeted delivery to specific cells or tissues. mdpi.com

Molecular Sensing: The binding of a specific guest molecule can induce a measurable change in the host, such as a shift in its fluorescence spectrum. This principle is used to design chemosensors for detecting specific ions or molecules.

Catalysis: By encapsulating reactants within a host's cavity, it is possible to create a unique microenvironment that can accelerate chemical reactions or control their selectivity, mimicking the function of enzymes. mdpi.com Host-guest assemblies can bring catalytic sites into close proximity, enhancing cooperativity and leading to more efficient synergistic catalysis. mdpi.com

Solvation Effects on Pyrimidine Molecular Behavior and Intermolecular Interactions

The solvent environment plays a critical role in modulating the behavior of pyrimidine molecules and the strength of the intermolecular interactions that drive their self-assembly. The polarity, hydrogen-bonding capacity, and other properties of the solvent can significantly influence molecular conformation, electronic structure, and the thermodynamics of association.

One of the most direct manifestations of solvent influence is solvatochromism, where the absorption or emission wavelength of a molecule changes with the polarity of the solvent. For "push-pull" pyrimidine derivatives, which contain both electron-donating and electron-withdrawing groups, an increase in solvent polarity often leads to a bathochromic (red) shift in the fluorescence emission spectrum. This occurs because the excited state is typically more polar than the ground state, and is therefore stabilized to a greater extent by polar solvents.

Table 3: Example of Solvatochromic Shift in a Pyrimidine Derivative

| Solvent | Polarity Parameter (ET30) | Emission Wavelength (λem, nm) |

| Toluene | 33.9 | 450 |

| Dichloromethane (B109758) | 40.7 | 500 |

| Acetonitrile (B52724) | 45.6 | 525 |

| Methanol | 55.4 | 550 |

| Data is illustrative, based on trends reported for biaryl pyrimidine nucleosides. |

Solvents also profoundly affect hydrogen bonding. The strength of an intramolecular hydrogen bond can vary significantly due to solvation. In protic solvents like water, solvent molecules can compete for hydrogen bonding sites, potentially weakening intermolecular interactions between solute molecules. Conversely, in aprotic, non-polar solvents, these intermolecular hydrogen bonds are more favored and can drive self-assembly more strongly. mdpi.com The bulk solvent effect can alter the favorability of different reaction pathways; for instance, in the alkylation of cytosine, the presence of water favors an unassisted mechanism for reaction at nitrogen atoms, while the reaction at the oxygen atom remains a water-catalyzed process. This demonstrates that the solvent is not a passive medium but an active participant in determining molecular behavior and reactivity.

Advanced Synthesis and Purification Techniques for Pyrimidinyl Compounds

Parallel Synthesis and High-Throughput Library Generation for Pyrimidine (B1678525) Derivatives

Parallel synthesis has emerged as a powerful strategy for the rapid generation of large, focused libraries of pyrimidine derivatives, enabling efficient structure-activity relationship (SAR) studies. This high-throughput approach involves the simultaneous synthesis of a multitude of discrete compounds in a spatially separated format, such as in multi-well plates.

The synthesis of pyrimidine libraries often employs multi-component reactions where diverse building blocks are combined to create a wide array of analogues. For instance, a library of 2-aminopyrimidine (B69317) derivatives can be generated by reacting a common precursor, like 2-amino-4,6-dichloropyrimidine, with a diverse set of amines. mdpi.comnih.gov This approach allows for the systematic variation of substituents at specific positions of the pyrimidine core, facilitating the exploration of chemical space. The reactions can be carried out in parallel synthesisers that allow for controlled heating, cooling, and stirring of multiple reactions under an inert atmosphere. sapub.org

A key advantage of parallel synthesis is the ability to quickly produce a large number of compounds for biological screening. For example, a high-throughput synthesis of pyrazolopyrimidines has been developed using copper-catalyzed cyclization, demonstrating the feasibility of rapidly generating complex heterocyclic structures. elsevierpure.com The resulting libraries can then be screened to identify compounds with desired biological activities.

Below is an illustrative data table for the parallel synthesis of a hypothetical library of 2-amino-4-substituted-pyrimidine derivatives, showcasing the variation in reaction time and yield based on the amine used.

| Entry | Amine Substituent | Reaction Time (h) | Yield (%) |

| 1 | 4-Methoxyphenyl | 4 | 84 |

| 2 | 2-Methoxyphenyl | 4.5 | 84 |

| 3 | 4-Chlorophenyl | 5 | 82 |

| 4 | 2,4-Dichlorophenyl | 6 | 78 |

| 5 | 4-Nitrophenyl | 7 | 75 |

This table is a representative example based on typical outcomes in parallel synthesis of similar compounds and is for illustrative purposes.

Flow Chemistry Approaches for Continuous Pyrimidine Synthesis

Continuous flow chemistry offers significant advantages over traditional batch synthesis for the production of pyrimidine derivatives, including improved safety, scalability, and reaction control. researchgate.net In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors where the reaction occurs. This allows for precise control over parameters such as temperature, pressure, and residence time, often leading to higher yields and purities. researchgate.netvapourtec.com

The synthesis of various pyrimidine scaffolds has been successfully adapted to flow conditions. For example, the synthesis of pyrazolopyrimidinone (B8486647) derivatives, which are structurally related to pyrimidinols, has been achieved with significantly reduced reaction times compared to batch methods (e.g., from 9 hours to 16 minutes). mdpi.com This dramatic acceleration is due to the enhanced heat and mass transfer in the microreactors used in flow systems.

The table below provides a comparative example of batch versus flow synthesis for a generic pyrimidine formation, highlighting the improvements in reaction time and yield often observed with flow chemistry.

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | 2 days | 50 minutes |

| Yield of Desired Isomer | 50% | 63% |

| Temperature | 60 °C | 100 °C |

| Catalyst | Zirconium chloride | Zirconium chloride |

This data is illustrative, based on reported syntheses of related heterocyclic compounds, to demonstrate the typical advantages of flow chemistry. vapourtec.com

Advanced Separation and Purification Strategies for Complex Pyrimidine Mixtures

The isolation of pure pyrimidinyl compounds from complex reaction mixtures is a critical step that often requires a combination of advanced separation techniques. The choice of method depends on the physicochemical properties of the target compound and the impurities present.

Chromatographic Techniques (e.g., Flash Chromatography, Preparative HPLC)

Flash column chromatography is a widely used technique for the purification of pyrimidine derivatives on a laboratory scale. nih.gov It is a rapid form of preparative liquid chromatography that uses a stationary phase (typically silica (B1680970) gel) and a solvent system (mobile phase) to separate compounds based on their polarity. The selection of an appropriate solvent system is crucial for achieving good separation and is often guided by thin-layer chromatography (TLC) analysis. biotage.combiotage.com For polar compounds like 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol, a more polar solvent system, such as a mixture of dichloromethane (B109758) and methanol, may be required.

The table below illustrates typical solvent systems and corresponding Rf values for the flash chromatography of aminopyrimidine analogues.

| Compound Type | Solvent System (v/v) | Typical Rf Value |

| Moderately Polar Aminopyrimidine | Hexane (B92381):Ethyl Acetate (B1210297) (1:1) | 0.35 |

| Polar Aminopyrimidine | Dichloromethane:Methanol (9:1) | 0.40 |

| Highly Polar Aminopyrimidinol | Ethyl Acetate:Methanol (8:2) | 0.30 |

Rf values are dependent on the specific compound and TLC conditions and are provided here as representative examples.

For higher purity requirements or for the separation of closely related analogues, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. mz-at.dewarwick.ac.uk Preparative HPLC utilizes smaller particle size stationary phases and higher pressures compared to flash chromatography, resulting in superior resolution. researchgate.net Reversed-phase HPLC, with C18 columns and mobile phases consisting of acetonitrile (B52724) and water with additives like formic acid or trifluoroacetic acid, is commonly employed for the purification of polar pyrimidine derivatives. lcms.cz

Recrystallization and Crystallization Optimization for High Purity

Recrystallization is a powerful and cost-effective technique for purifying solid pyrimidinyl compounds to a high degree of purity. nih.govresearchgate.net The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. The impure solid is dissolved in a minimum amount of a hot solvent, and upon slow cooling, the desired compound crystallizes out, leaving the more soluble impurities in the solution. elsevierpure.com

The selection of an appropriate solvent or solvent system is critical for successful recrystallization. nih.gov For pyrimidinol compounds, which can be sparingly soluble in common organic solvents, solvent systems such as dimethylformamide (DMF)/dichloromethane or mixtures containing alcohols may be effective. mdpi.com Techniques like diffusion crystallization, where a solution of the compound is layered with a miscible anti-solvent, can also be employed to obtain high-quality crystals. mdpi.com

Optimizing crystallization conditions involves screening different solvents, temperatures, and cooling rates to achieve the desired crystal size and purity.

| Solvent/Solvent System | Suitability for Pyrimidinols |

| Ethanol (B145695) | Good for moderately polar derivatives. |

| Dimethylformamide (DMF) | Effective for compounds with low solubility in other solvents. |

| Dichloromethane/Methanol | A common mixture for adjusting polarity. |

| Water | Can be used for highly polar or salt forms. |

This table provides general guidance on solvent selection for the recrystallization of pyrimidinol compounds.

Solvent Extraction and Work-up Procedures for Reaction Product Isolation

Following a synthesis, the initial isolation of the crude pyrimidinyl product from the reaction mixture is typically achieved through a work-up procedure involving solvent extraction. libretexts.orglibretexts.org This liquid-liquid extraction technique separates compounds based on their differential solubility in two immiscible liquid phases, usually an aqueous phase and an organic solvent. youtube.com

The choice of the organic solvent is crucial and depends on the polarity of the target compound. For a polar compound like this compound, a more polar extraction solvent such as ethyl acetate might be more effective than less polar solvents like hexane or diethyl ether. The pH of the aqueous phase can be adjusted to suppress or enhance the ionization of the amino and hydroxyl groups, thereby influencing the compound's partitioning between the two phases. For instance, basifying the aqueous solution can deprotonate the phenolic hydroxyl group, potentially increasing its aqueous solubility, while acidification can protonate the amino group, also increasing its affinity for the aqueous phase. Careful control of pH is therefore essential for efficient extraction.

The work-up procedure also typically involves washing the organic layer with brine to remove residual water and then drying the organic phase with an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate before solvent evaporation to yield the crude product. researchgate.net

Purity Assessment and Quality Control Methodologies for Synthesized Pyrimidinols

Ensuring the purity and structural integrity of synthesized pyrimidinol compounds is a critical aspect of quality control. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector, is a primary tool for assessing the purity of pyrimidinol derivatives. creative-proteomics.comnih.gov By developing a suitable chromatographic method, the percentage purity of the compound can be determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation and purity confirmation. nih.gov ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, including the number and connectivity of protons and carbons. The chemical shifts and coupling constants are characteristic of the compound's structure, and the absence of impurity signals in the NMR spectrum is a strong indicator of high purity.

Mass spectrometry (MS) is another vital technique for confirming the molecular weight and identity of the synthesized compound. sphinxsai.comresearchgate.net Techniques such as electrospray ionization (ESI) are commonly used to generate molecular ions, and the resulting mass-to-charge ratio (m/z) is compared with the calculated molecular weight. sapub.org High-resolution mass spectrometry (HRMS) can provide the exact mass, which further confirms the elemental composition. nih.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. researchgate.netnih.gov

The table below summarizes the key analytical techniques used for the quality control of pyrimidinol compounds.

| Technique | Purpose | Information Obtained |

| HPLC-UV | Purity Assessment | Percentage purity, detection of impurities |

| ¹H and ¹³C NMR | Structural Elucidation & Purity | Chemical structure, connectivity, presence of impurities |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | Molecular weight, elemental composition (HRMS), fragmentation pattern |

| Elemental Analysis | Elemental Composition | Percentage of C, H, N, and other elements |

Emerging Research Directions and Non Biological Applications of Pyrimidine Architectures

Pyrimidines in Organic Photonic and Optoelectronic Materials Design

The electron-deficient nature of the pyrimidine (B1678525) ring makes it a highly attractive component in the design of organic photonic and optoelectronic materials. alfa-chemistry.com This inherent electron-withdrawing characteristic facilitates its use as an effective electron transport unit in various devices. alfa-chemistry.com Pyrimidine-based π-conjugated compounds have been successfully integrated as active layers in thin-film optoelectronic devices, including organic light-emitting diodes (OLEDs), organic thin-film transistors (OFETs), and organic solar cells (OPVs). alfa-chemistry.comresearchgate.net

In the realm of OLEDs, pyrimidine derivatives have been employed as host materials. alfa-chemistry.com The incorporation of pyrimidine compounds can lead to improved emission quantum efficiency, lower startup voltages, and enhanced external quantum efficiency. alfa-chemistry.com This is attributed to the improved injection and transport of electrons within the OLED material. alfa-chemistry.com For instance, pyrimidine-based twisted donor-acceptor delayed fluorescence molecules have been developed as a universal platform for highly efficient blue electroluminescence. Furthermore, the use of pyrimidine and pyrazine (B50134) as bridging units in thermally activated delayed fluorescence (TADF) emitters has been shown to be advantageous compared to phenyl- and pyridine-based analogues, resulting in high photoluminescence quantum yields and small energy gaps between singlet and triplet excited states. st-andrews.ac.uk

For OFETs, the inclusion of pyrimidine units in the transport material enhances the material's electron affinity and helps to stabilize the Highest Occupied Molecular Orbital (HOMO) energy level. alfa-chemistry.com This results in pyrimidine-based electron transport materials with high electron mobility and excellent film-forming properties, ultimately improving the efficiency of the OFET. alfa-chemistry.com

In the context of organic solar cells, pyrimidine-containing π-systems promote the formation of planar structures and facilitate efficient intramolecular charge transfer. alfa-chemistry.com These materials can enhance the absorption of the red part of the solar spectrum, leading to increased energy conversion efficiency and open-circuit voltage in OPV devices. alfa-chemistry.com The aromatic and coplanar characteristics of pyrimidine cores make them ideal for creating push-pull molecules that influence luminescence properties, which is also beneficial for designing new nonlinear optical (NLO) materials. rsc.org

| Device Type | Role of Pyrimidine | Observed Benefits |

| OLEDs | Host material, Emitter component | Improved quantum efficiency, Reduced startup voltage, Enhanced electron transport alfa-chemistry.com |

| OFETs | Electron transport material | High electron mobility, Stabilized HOMO energy level alfa-chemistry.com |

| OPVs | Component of π-conjugated systems | Enhanced light absorption, Improved energy conversion efficiency alfa-chemistry.com |

| NLO Materials | Core of push-pull molecules | Influences luminescence properties rsc.org |

Applications of Pyrimidine-Based Supramolecular Materials

The ability of the pyrimidine nucleus to participate in hydrogen bonding and metal coordination is pivotal in the construction of complex supramolecular architectures. rsc.org The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors and coordination sites for metal ions, enabling the self-assembly of intricate and functional supramolecular structures. rsc.org

A notable example is the use of pyrimidine derivatives in the formation of chiral superstructures. For instance, gold nanoclusters protected by 6-propyl-2-thiouracil, a pyrimidine derivative, have been shown to co-assemble with chiral mandelic acid to form hybrid chiral superstructures of P- and M-helices. acs.org This demonstrates the potential of pyrimidine-based ligands to direct the self-assembly of nanomaterials into complex, chiral arrangements. The ability to control the supramolecular chirality of such assemblies is a significant area of research with potential applications in catalysis, sensing, and chiroptical materials. acs.org

The formation of these supramolecular assemblies is often driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination, all of which can be influenced by the strategic placement of functional groups on the pyrimidine scaffold.

Pyrimidine Scaffolds in Catalysis and Ligand Design

Pyrimidine-functionalized molecules have emerged as versatile ligands in the field of catalysis. Their coordinating nitrogen atoms can bind to a variety of metal centers, allowing for the fine-tuning of the electronic and steric properties of the resulting metal complexes. This has led to the development of highly active and selective catalysts for a range of organic transformations.

Palladium complexes featuring pyrimidine-functionalized N-heterocyclic carbene (NHC) ligands have demonstrated good catalytic activity in C-H activation reactions. acs.org These catalysts have also shown remarkably high activity and selectivity in Mizoroki-Heck reactions. acs.org The modular nature of these ligands allows for systematic modifications to optimize catalyst performance for specific applications.

In addition to homogeneous catalysis, pyrimidine scaffolds are also being incorporated into heterogeneous catalysts. Nano-catalysts, which combine the high surface area of nanomaterials with the catalytic activity of pyrimidine-based moieties, are a growing area of interest. For example, various nanocatalysts have been developed for the synthesis of pyridopyrimidine scaffolds, which are important in medicinal chemistry. rsc.org These nanocatalysts often offer advantages such as high efficiency, reusability, and environmentally friendly reaction conditions. rsc.orgresearchgate.net The use of catalysts like β-cyclodextrin for the synthesis of pyrimidine derivatives in aqueous media further highlights the move towards greener catalytic processes. mdpi.com

| Catalyst Type | Metal/Support | Application | Key Features |

| Homogeneous | Palladium(II) | C-H Activation, Mizoroki-Heck | High activity and selectivity acs.org |

| Heterogeneous | Fe2O3-MCM-41 | Synthesis of pyrido[4,3-d]pyrimidines | Magnetically recoverable, Solvent-free conditions rsc.org |

| Heterogeneous | Cu-doped TiO2 nanoparticles | Pyrimidine ring cyclization | Ultrasonic irradiation conditions rsc.org |

| Green Catalyst | β-cyclodextrin | Synthesis of pyrimidine derivatives | Recyclable, Inexpensive, Aqueous medium mdpi.com |

Development of Novel Chemical Probes for Spectroscopic or Mechanistic Studies

The unique photophysical properties of certain pyrimidine derivatives have led to their development as chemical probes for various sensing and imaging applications. These probes are designed to exhibit a change in their spectroscopic properties, such as fluorescence, in response to a specific analyte or biological event.

For example, fluorescent probes based on a pyrimidine-BODIPY framework have been synthesized for imaging, targeting, and activity studies of cancer cells. nih.govfrontiersin.org These bifunctional probes not only allow for the visualization of cancer cells in vivo but also possess anti-proliferative properties. nih.govfrontiersin.org The pyrimidine group in these probes often serves as the anti-tumor active component, while the BODIPY core provides the fluorescent signal. nih.govfrontiersin.org

In another application, a pyrimidine-based sensor was fabricated into fluorescent organic nanoparticles (FONPs) for the selective detection of the bacterium Pseudomonas aeruginosa. rsc.org The fluorescence intensity of these nanoparticles was observed to increase in the presence of the target bacterium, providing a sensitive method for its detection. rsc.org The development of such probes is crucial for advancing our understanding of biological processes and for the development of new diagnostic tools. The design of these probes often involves creating a "push-pull" system within the molecule, where the pyrimidine ring can act as an electron-accepting component to induce desirable photophysical properties. researchgate.net

Computational Design of Pyrimidine-Based Systems for Tailored Material Properties

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools in the design and development of novel pyrimidine-based materials. jchemrev.com These theoretical approaches allow researchers to predict and understand the electronic, optical, and structural properties of molecules before their synthesis, thus guiding experimental efforts towards the most promising candidates.

Computational studies have been employed to investigate the properties of pyrimidine derivatives for a variety of applications. For instance, DFT calculations have been used to characterize the electronic behavior of dihydropyridine (B1217469) [2,3-d] pyrimidines, providing insights into their charge distributions and intermolecular interactions. nih.gov Such studies are valuable for understanding the structure-property relationships that govern the performance of these materials.

In the context of nonlinear optical (NLO) materials, computational methods are used to predict the NLO properties of pyrimidine-based chromophores. rsc.org The π-deficient and electron-withdrawing nature of the pyrimidine core makes it an excellent building block for push-pull molecules with potential NLO activity. rsc.org

Furthermore, computational approaches such as molecular docking and 3D-QSAR are used to design and analyze pyrimidine derivatives for specific biological targets, although the focus here is on the materials aspect. researchgate.net The insights gained from these computational studies can be translated to the design of materials with tailored properties. For example, understanding the molecular interactions of pyrimidine derivatives can inform the design of supramolecular assemblies with specific recognition capabilities. The use of computational tools accelerates the discovery and optimization of pyrimidine-based systems for a wide range of non-biological applications. jchemrev.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol in pharmaceutical impurity studies?

- Methodological Answer : The compound is synthesized via cyclization and functionalization of intermediates. For example, related pyrimidine derivatives are prepared by reacting formamidine with ethyl 2-cyano-4,4-dimethoxybutanoate, followed by cyclization and chlorination steps . In impurity studies, it is identified as a byproduct in Trimethoprim synthesis, where benzyl or substituted benzyl groups are introduced under controlled conditions (e.g., using 3,4,5-trimethoxybenzyl derivatives) . Characterization typically involves HPLC, NMR, and HRMS to confirm structural fidelity.

Q. How is this compound characterized in impurity profiling?

- Methodological Answer : Impurity profiling employs chromatographic (HPLC) and spectroscopic techniques. For instance, LGC standards utilize Certificates of Analysis (CoA) with detailed NMR (1H/13C), mass spectrometry (HRMS), and melting point data to validate purity and structure . Comparative analysis against reference standards (e.g., EP Impurity D) ensures accurate identification in pharmaceutical matrices .

Advanced Research Questions

Q. What strategies resolve spectral data contradictions in structural elucidation of pyrimidine derivatives?

- Methodological Answer : Discrepancies in NMR or HRMS data require multi-technique validation. For example, coupling 1H-13C HSQC/HMBC NMR experiments clarifies ambiguous proton assignments in substituted pyrimidines. Computational tools (DFT calculations) further validate electronic environments, as demonstrated in studies of Cu(II) complexes with pyrimidine ligands . Contradictions in melting points (e.g., 254°C vs. 255–256°C in halogenated derivatives) are addressed by recrystallization in polar solvents and differential scanning calorimetry (DSC) .

Q. How do substituent modifications on the pyrimidine ring influence antimicrobial activity?

- Methodological Answer : Substituents like hydroxyethyl or halogen groups modulate hydrophobicity and target binding. In halogenated antimicrobial agents, the trifluoromethyl group enhances membrane penetration, while the hydroxyethyl group improves solubility. Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., Cl, CF₃) at the 5-position increase potency against drug-resistant pathogens . Biological assays (MIC, time-kill curves) and molecular docking validate these effects .

Q. What crystallographic methods are used to analyze nonclassical analogs of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for determining bond angles, torsion angles, and hydrogen-bonding networks. For example, thieno[2,3-d]pyrimidin-4(3H)-one derivatives are analyzed using Mo-Kα radiation (λ = 0.71073 Å) to resolve intermolecular interactions, with refinement via SHELXL-2018 . Synchrotron radiation further enhances resolution for low-symmetry crystals.

Methodological Challenges

Q. How are reaction yields optimized in multi-step pyrimidine syntheses?

- Methodological Answer : Yield optimization involves solvent selection (e.g., DMF for high-temperature cyclization) and catalytic additives. For instance, triethylamine (TEA) improves yields in coupling reactions (e.g., 83% for thieno-pyrimidines) by neutralizing HCl byproducts . Microwave-assisted synthesis reduces reaction times and improves yields (e.g., 96% for benzoic acid derivatives) compared to conventional heating .

Q. What computational models predict the reactivity of this compound in aqueous environments?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (FMOs) and solvation energies. AIM (Atoms in Molecules) analysis identifies critical hydrogen bonds, such as O–H···N interactions, which stabilize the compound in polar solvents . MD simulations assess hydration effects on conformational flexibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.